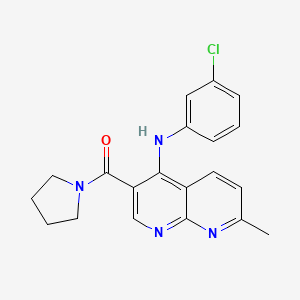

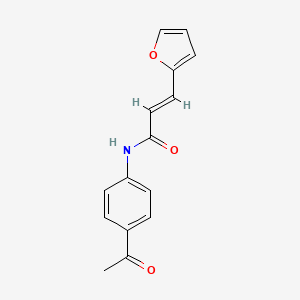

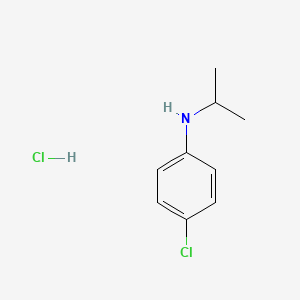

![molecular formula C22H25ClFN3O4S2 B2882126 N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1215616-86-6](/img/structure/B2882126.png)

N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H25ClFN3O4S2 and its molecular weight is 514.03. The purity is usually 95%.

BenchChem offers high-quality N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

Recent studies have highlighted the synthesis of new benzothiazole-based compounds with significant anti-tubercular properties . These compounds, including our subject molecule, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. The inhibitory concentrations of these molecules were found to be comparable or even superior to standard reference drugs. The synthesis pathways such as diazo-coupling and Knoevenagel condensation have been utilized to create these derivatives .

Molecular Docking Studies

The benzothiazole derivatives have been the subject of molecular docking studies to identify potent inhibitors with enhanced anti-tubercular activity . The structure-activity relationships of these compounds are analyzed, and their interactions with the target DprE1 enzyme are studied to understand their inhibitory potential .

Synthetic Pathways Development

There has been progress in developing efficient, economical, and convenient methods for the preparation of benzothiazole derivatives . These methods involve base-promoted intramolecular C–S bond coupling cyclization, which is a significant advancement in the synthesis of these compounds .

Chemical Database Inclusion

The compound has been included in chemical databases like ChEBI (Chemical Entities of Biological Interest) , which is a dictionary of molecular entities focused on ‘small’ chemical compounds . This inclusion facilitates further research and development of related compounds.

NMR Spectroscopy Analysis

NMR spectroscopy: has been used to record the spectra of benzothiazole derivatives, providing detailed information about their molecular structure . This analysis is crucial for understanding the compound’s properties and potential modifications.

Drug Resistance Mechanism Study

The mechanism of resistance of anti-TB drugs is incorporated into the research of benzothiazole derivatives . Understanding this mechanism is essential for developing new compounds that can overcome drug resistance in tuberculosis treatment.

Medicinal Chemistry

Researchers with expertise in medicinal chemistry are exploring the potential of benzothiazole derivatives in drug design and development . Their work includes the development of natural product-inspired bioactive glycohybrids, which could lead to new therapeutic agents.

Organic Synthesis and Material Development

The compound is also being studied for its applications in organic synthesis and the development of carbohydrate-derived materials . This research is particularly focused on creating natural product-inspired hybrid analogues and exploring their applications.

Propiedades

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O4S2.ClH/c1-32(28,29)17-8-6-16(7-9-17)21(27)26(11-3-10-25-12-14-30-15-13-25)22-24-20-18(23)4-2-5-19(20)31-22;/h2,4-9H,3,10-15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXHZXOYQPXNEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClFN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

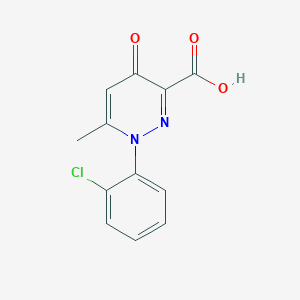

![N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2882049.png)

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2882054.png)

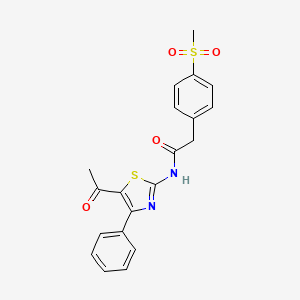

![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide](/img/structure/B2882060.png)